what is 9-SAHSA and its biological function
what is 9-SAHSA and its biological function
An In-depth Technical Guide to 9-Stearoyl-9-Hydroxystearic Acid (9-SAHSA) and its Biological Function
Disclaimer: Scientific research on the specific biological functions of 9-Stearoyl-9-Hydroxystearic Acid (9-SAHSA) is limited. The vast majority of published studies focus on a closely related molecule, 9-Palmitoyl-9-Hydroxystearic Acid (9-PAHSA). This guide will provide a comprehensive overview of the broader class of lipids to which 9-SAHSA belongs—Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)—using the extensively studied 9-PAHSA as the primary exemplar for biological functions, signaling pathways, and experimental methodologies. The precursor molecule, 9-Hydroxystearic Acid (9-HSA), will also be discussed.
Introduction to FAHFAs and 9-SAHSA
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[1] These molecules are formed by the esterification of a fatty acid to a hydroxy fatty acid. 9-SAHSA is a specific FAHFA where stearic acid is esterified to the 9th carbon of 9-hydroxystearic acid (9-HSA).[2] While several FAHFA families have been identified in mammalian tissues, levels of 9-SAHSA in human circulation have been reported as below the limit of detection in some studies, suggesting it may be less abundant than other isomers like 9-PAHSA.[1][3]
The most studied FAHFA is 9-PAHSA, where palmitic acid is esterified to 9-HSA.[4] Research indicates that serum and adipose tissue levels of PAHSAs are reduced in insulin-resistant humans and correlate strongly with insulin (B600854) sensitivity.[1][5] Given the structural similarity, the biological activities of 9-PAHSA provide the most relevant insights into the potential functions of 9-SAHSA.
Biological Functions of FAHFAs (Exemplified by 9-PAHSA)
The biological activities of FAHFAs are multifaceted, primarily revolving around metabolic regulation and immunomodulation.
Anti-Diabetic and Metabolic Effects
Oral administration or chronic treatment with 9-PAHSA has been shown to improve glucose tolerance and enhance insulin sensitivity in mouse models of insulin resistance.[1][4][5] The key metabolic functions include:
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Enhanced Insulin Secretion: PAHSAs augment glucose-stimulated insulin secretion (GSIS) from pancreatic islets.[5]
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Improved Glucose Uptake: In adipocytes, PAHSAs enhance insulin-stimulated glucose uptake.[6]
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Hepatic Insulin Sensitivity: PAHSAs can enhance the ability of insulin to suppress endogenous glucose production in the liver.[7]
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Adipocyte Browning: 9-PAHSA can induce the "browning" of white adipose tissue, a process associated with increased thermogenesis and energy expenditure, which can counteract obesity.[8][9]
Anti-Inflammatory Effects
FAHFAs exhibit significant anti-inflammatory properties across various models:
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Cytokine Reduction: 9-PAHSA treatment reduces the secretion of pro-inflammatory cytokines, such as TNF-α and IL-1β, from macrophages.[10] It also suppresses the expression of IL-1β and IL-6 in macrophage cell lines stimulated with lipopolysaccharide (LPS).[3][11]
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Inhibition of Immune Cell Activation: 9-PAHSA can inhibit the maturation of dendritic cells, key antigen-presenting cells in the immune system.[10]
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Chemokine Receptor Antagonism: 9-PAHSA has been identified as an antagonist for several chemokine receptors, including CCR7, CCR9, CXCR4, and CXCR5, which may contribute to its immunomodulatory effects.[12] However, some studies suggest this anti-inflammatory potential is weak and occurs at high concentrations.[12][13]
Cardiovascular Effects
In diabetic (db/db) mice, administration of 9-PAHSA was found to ameliorate cardiovascular complications by promoting autophagic flux (a cellular cleaning process) and reducing myocardial hypertrophy (enlargement of the heart muscle).[14]
Signaling Pathways
FAHFAs, particularly 9-PAHSA, exert their effects through several key signaling pathways.
G-Protein Coupled Receptor 120 (GPR120)
GPR120 (also known as FFAR4) is a key receptor for long-chain fatty acids and is a primary target for 9-PAHSA.[8][15] Activation of GPR120 in adipocytes and immune cells initiates downstream signaling that mediates many of the observed biological effects.
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Metabolic Regulation: In adipocytes, 9-PAHSA-mediated activation of GPR120 enhances insulin-stimulated glucose uptake.[6] This process involves the Gαq/11 subunit and subsequent activation of the PI3K/Akt pathway, leading to the translocation of the glucose transporter GLUT4 to the cell membrane.[15]
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Anti-Inflammatory Signaling: GPR120 activation by 9-PAHSA can inhibit the pro-inflammatory NF-κB pathway.[8][9] This occurs through a β-arrestin-2-dependent mechanism that prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.[6][9]
References
- 1. Methodological Issues in Studying PAHSA Biology: Masking PAHSA Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequestration of 9-Hydroxystearic Acid in FAHFA (Fatty Acid Esters of Hydroxy Fatty Acids) as a Protective Mechanism for Colon Carcinoma Cells to Avoid Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-9-PAHSA ameliorates cognitive decline in a type 2 diabetes mouse model by inhibiting oxidative stress and apoptosis via CAIII modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palmitic Acid Hydroxy Stearic Acids Activate GPR40 Which is Involved in Their Beneficial Effects on Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Chemically Edited Derivatives of the Endogenous Regulator of Inflammation 9-PAHSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 14. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
